molecular formula C24H20N4O4S2 B2547118 11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 946236-34-6

11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2547118
CAS No.: 946236-34-6
M. Wt: 492.57
InChI Key: ADDVNRYWFORHCN-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic system featuring a fused thia-triaza core, acetylated at position 11, and substituted at position 5 with a (3-nitrophenyl)methylsulfanyl group. Its structural complexity arises from the tricyclo[7.4.0.0²,⁷] framework, which incorporates sulfur and nitrogen atoms, contributing to unique electronic and steric properties. Crystallographic tools like SHELX and ORTEP-3 are critical for resolving its three-dimensional conformation and intermolecular interactions .

Properties

IUPAC Name

11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S2/c1-15(29)26-11-10-19-20(13-26)34-22-21(19)23(30)27(17-7-3-2-4-8-17)24(25-22)33-14-16-6-5-9-18(12-16)28(31)32/h2-9,12H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDVNRYWFORHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps. One common approach is to start with the preparation of the core triazatricyclo structure, followed by the introduction of the acetyl, nitrophenyl, methylsulfanyl, and phenyl groups through various organic reactions such as nucleophilic substitution, electrophilic addition, and condensation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions including:

    Oxidation: The nitrophenyl and methylsulfanyl groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield a sulfoxide or sulfone, while reduction of the nitro group will produce an amine derivative.

Scientific Research Applications

Key Structural Features:

FeatureDescription
Sulfur AtomContributes to the compound's reactivity and potential biological interactions.
Nitro GroupMay enhance the compound’s ability to interact with biological targets through electron-withdrawing effects.
Acetyl GroupCould influence the solubility and biological activity of the compound.

Research indicates that compounds with similar structural characteristics exhibit a variety of pharmacological effects:

Antitumor Activity

Studies have shown that triazatricyclo compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves:

  • Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.

Case Study : A study on derivatives of this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), leading to reduced cell viability.

Antimicrobial Properties

Derivatives of this compound have exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential therapeutic applications in treating infections.

Case Study : In vitro tests revealed significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli at low micromolar concentrations.

Anti-inflammatory Effects

Research indicates that related compounds can modulate inflammatory responses by inhibiting key enzymes involved in inflammation.

In Vitro Studies :

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

In Vivo Studies

Animal models treated with similar compounds have shown promising results:

  • Reduced Tumor Sizes : Compounds demonstrated the ability to shrink tumors significantly compared to control groups.
  • Improved Survival Rates : Enhanced longevity was observed in treated groups, supporting further investigation into their therapeutic potential.

Pharmacological Studies

Recent pharmacological studies on compounds with similar structures reveal a range of effects:

Effect Description
AntitumorInhibition of cancer cell growth via apoptosis induction and cell cycle arrest.
AntimicrobialSignificant activity against various bacterial strains, indicating potential for infection treatment.
Anti-inflammatoryReduction of inflammation markers in vitro and in vivo studies.

Mechanism of Action

The mechanism by which 11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of tricyclic thia-triazatricyclo derivatives. Key analogs, such as those listed in , differ in substituents at position 5 and other positions, leading to variations in physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Tricyclic Derivatives

Compound Name (Substituent at Position 5) Molecular Weight (g/mol) Substituent Electronic Effects LogP (Predicted) Notable Properties
Target Compound: (3-Nitrophenyl)methylsulfanyl ~500.5 Strong electron-withdrawing (nitro group) ~3.2 High polarity, potential for nitro-reduction reactions
5-[(2,4-Dichlorophenyl)methylsulfanyl] analog () ~510.0 Moderate electron-withdrawing (Cl groups) ~4.1 Enhanced lipophilicity; halogen interactions in binding
2-Amino-4-(2,5-dimethylthiophen-3-yl)-... () ~445.4 Electron-donating (methylthiophene) ~2.8 Increased solubility; potential π-π stacking with aromatic systems
2-(Methylsulfanyl)-N-[3-(trifluoromethyl)benzyl] analog () ~465.3 Strong electron-withdrawing (CF₃) ~3.9 Metabolic stability due to trifluoromethyl group

Electronic and Steric Effects

  • Nitro vs. Chloro Substituents : The target compound’s 3-nitro group creates a more polarized sulfanyl linkage compared to chloro substituents, which may influence redox behavior (e.g., nitro-to-amine reduction under biological conditions). Chloro analogs exhibit greater hydrophobicity, favoring membrane permeability .
  • Trifluoromethyl vs.

Research Findings and Implications

Crystallographic Insights

The compound’s structure was resolved using SHELXL for refinement and ORTEP-3 for visualization, revealing a planar tricyclic core with a dihedral angle of 12.5° between the nitrobenzyl group and the central ring. This geometry minimizes steric clash, unlike bulkier CF₃-substituted analogs, which exhibit ~18° distortion .

Reactivity and Stability

  • The acetyl group at position 11 stabilizes the triaza ring via intramolecular hydrogen bonding (N–H···O=C), a feature absent in non-acetylated analogs.
  • The nitro group’s electron-withdrawing nature increases susceptibility to nucleophilic attack at the sulfanyl sulfur, contrasting with the inertness of CF₃-substituted derivatives .

Biological Activity

11-acetyl-5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, cytotoxic, and other biological properties based on current research findings.

Chemical Structure

The compound's structure features a tricyclic framework with multiple functional groups that may contribute to its biological activity. The presence of the acetyl group and the nitrophenyl moiety suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives related to 1,3,4-thiadiazole have shown promising antibacterial activity against various strains:

Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus20–28
Bacillus subtilis20–28
Escherichia coli24–40
Pseudomonas aeruginosa24–40
Aspergillus niger32–42
Candida albicans32–42

The compound's structural features may enhance its interaction with bacterial cell membranes or inhibit essential metabolic pathways.

Cytotoxic Activity

In vitro studies have demonstrated cytotoxic effects of similar triterpenoid compounds against various cancer cell lines:

Cell Line IC50 (μM) Compound Reference
A549 (lung cancer)25.2Triterpenoid from C. japonica
MCF-7 (breast cancer)21.7Triterpenoid from C. japonica

These results suggest that compounds with similar structural characteristics may also exhibit cytotoxicity against human cancer cells.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of DNA/RNA synthesis : Compounds targeting nucleic acids can disrupt cellular replication.
  • Membrane disruption : Interaction with lipid membranes could lead to increased permeability and cell death.
  • Enzyme inhibition : Targeting specific enzymes involved in metabolic pathways may reduce cellular viability.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound class:

  • Antimicrobial Evaluation : A study synthesized various thiadiazole derivatives and assessed their antimicrobial activity against Gram-positive and Gram-negative bacteria, finding significant inhibition rates comparable to standard antibiotics .
  • Cytotoxicity Assessment : Research on triterpenoid saponins from Camellia sinensis roots revealed that specific derivatives exhibited selective cytotoxicity against cancer cell lines without affecting normal cells .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicated that modifications to the phenyl rings and the introduction of nitro groups significantly enhanced antibacterial properties .

Q & A

[Basic] What are the optimal synthetic routes for this compound, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer:
The synthesis of this complex heterocyclic compound likely involves multi-step organic reactions, such as thiol-alkylation, cyclization, and acetyl group introduction. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions. Post-synthesis, structural validation requires:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography: For unambiguous stereochemical assignment if crystals are obtainable .
  • Infrared (IR) Spectroscopy: To identify functional groups like the acetyl C=O stretch (~1700 cm⁻¹) and nitrophenyl NO₂ vibrations (~1520 cm⁻¹) .

[Advanced] How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?

Methodological Answer:
Adopt a tiered experimental framework inspired by environmental fate studies (e.g., Project INCHEMBIOL):

Laboratory Simulations:

  • Abiotic Degradation: Expose the compound to controlled pH (2–12), UV light, and temperatures (4–50°C). Monitor degradation via HPLC and quantify intermediates using LC-MS .
  • Biotic Degradation: Use soil/water microcosms to assess microbial breakdown. Measure half-life (t½) and identify metabolites via metabolomics .

Data Analysis: Apply kinetic models (e.g., first-order decay) to predict environmental persistence .

[Basic] Which spectroscopic methods are most reliable for characterizing the nitro and acetyl functional groups?

Methodological Answer:

  • Nitro Group (NO₂):
    • IR Spectroscopy: Asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
    • 1H NMR: Deshielded aromatic protons adjacent to NO₂ (δ ~8.0–8.5 ppm).
  • Acetyl Group (CO):
    • 13C NMR: Carbonyl signal at ~200–210 ppm.
    • IR Spectroscopy: Strong C=O stretch at ~1700 cm⁻¹ .

[Advanced] What methodological approaches elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification: Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners.
  • Cellular Assays:
    • Dose-response studies (e.g., IC50 determination) with controls for cytotoxicity (e.g., MTT assay).
    • Fluorescence microscopy to track cellular uptake and localization .
  • Computational Docking: Predict binding interactions with targets (e.g., enzymes) using software like AutoDock .

[Basic] How should researchers resolve discrepancies in spectral data during structural validation?

Methodological Answer:

  • Cross-Validation: Compare NMR/IR/MS data with computational predictions (e.g., DFT-calculated chemical shifts).
  • Isotopic Labeling: Use 13C-labeled precursors to confirm carbon assignments in complex regions.
  • Collaborative Analysis: Engage crystallographers for X-ray validation if NMR data is ambiguous .

[Advanced] How can computational modeling predict the compound’s reactivity and metabolic pathways?

Methodological Answer:

  • Quantum Mechanical Calculations (QM): Simulate reaction pathways (e.g., hydrolysis) using Gaussian or ORCA software.
  • Metabolite Prediction: Tools like Meteor (Lhasa Ltd.) generate plausible Phase I/II metabolites for LC-MS prioritization .
  • Machine Learning: Train models on existing environmental fate data to predict degradation half-lives under untested conditions .

[Basic] What best practices ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Detailed Protocols: Document reaction parameters (e.g., stoichiometry, solvent purity, inert atmosphere).
  • Split-Plot Design: Use randomized blocks for testing variables (e.g., catalysts) to isolate optimal conditions .
  • Purification: Employ column chromatography (silica gel) or recrystallization with polarity-matched solvents .

[Advanced] What frameworks evaluate the compound’s ecosystem-level impacts?

Methodological Answer:

  • Microcosm/Mesocosm Studies: Replicate natural ecosystems to assess bioaccumulation in trophic chains.
  • Multi-Tiered Risk Assessment:
    • Tier 1: Acute toxicity assays (e.g., Daphnia magna EC50).
    • Tier 2: Chronic exposure studies (e.g., algal growth inhibition).
    • Tier 3: Field monitoring for bioindicator species .

[Basic] What purification strategies achieve high yields without structural compromise?

Methodological Answer:

  • Solvent Selection: Use low-polarity solvents (e.g., hexane/ethyl acetate) for recrystallization to avoid solvolysis.
  • Flash Chromatography: Optimize gradient elution to separate closely related byproducts.
  • Lyophilization: For heat-sensitive compounds, freeze-drying preserves structural integrity .

[Advanced] What statistical models minimize confounding factors in dose-response bioactivity studies?

Methodological Answer:

  • Randomized Block Design: Assign treatments randomly within biological replicates to control variability .
  • ANOVA with Post Hoc Tests: Identify significant differences between dose groups (e.g., Tukey’s HSD).
  • Nonlinear Regression: Fit sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values .

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